N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide

PDE5 inhibition enzymatic assay drug discovery

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide (CAS 953931-57-2, molecular formula C20H30N2O3, MW 346.47 g/mol) is a synthetic small-molecule phosphodiesterase type 5 (PDE5) inhibitor belonging to the benzamide–piperidine hybrid chemotype. Its core structure comprises a 3,5-dimethoxybenzamide head group linked via a methylene bridge to a 1-cyclopentylpiperidine moiety.

Molecular Formula C20H30N2O3
Molecular Weight 346.471
CAS No. 953931-57-2
Cat. No. B2944616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide
CAS953931-57-2
Molecular FormulaC20H30N2O3
Molecular Weight346.471
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)C3CCCC3)OC
InChIInChI=1S/C20H30N2O3/c1-24-18-11-16(12-19(13-18)25-2)20(23)21-14-15-7-9-22(10-8-15)17-5-3-4-6-17/h11-13,15,17H,3-10,14H2,1-2H3,(H,21,23)
InChIKeyRFXCMJMWYFSARX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide (CAS 953931-57-2): PDE5 Inhibitor Procurement & Differentiation Guide


N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide (CAS 953931-57-2, molecular formula C20H30N2O3, MW 346.47 g/mol) is a synthetic small-molecule phosphodiesterase type 5 (PDE5) inhibitor belonging to the benzamide–piperidine hybrid chemotype. Its core structure comprises a 3,5-dimethoxybenzamide head group linked via a methylene bridge to a 1-cyclopentylpiperidine moiety [1]. The compound was originally reported by Shandong University researchers and is curated in ChEMBL under accession CHEMBL4281590, with panel-wide PDE isoform profiling data deposited in BindingDB (monomer ID BDBM50467484) [1][2]. Unlike generic 3,5-dimethoxybenzamide building blocks that lack defined biological annotation, this compound carries quantitative, enzyme-specific inhibitory fingerprints that make it a reference tool for PDE5-focused drug discovery programs requiring predictable on-target potency and defined off-target selectivity ratios [2].

Why N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide Cannot Be Replaced by Generic 3,5-Dimethoxybenzamide Analogs


Generic substitution within the 3,5-dimethoxybenzamide class is not scientifically defensible because PDE isoform selectivity is exquisitely dependent on the N-substituent beyond the benzamide carbonyl. The cyclopentylpiperidin-4-ylmethyl tail of CAS 953931-57-2 confers a PDE5A1 IC50 of 13 nM, while the simpler N-cyclopentyl analog (lacking the piperidine spacer) shows substantially different potency and selectivity fingerprints across the PDE superfamily [1][2]. Even within the piperidine-containing benzamide series, modifications to the N-alkyl group on the piperidine ring—such as replacement of cyclopentyl with ethyl—redirect biological activity toward neuroleptic targets rather than PDE5, fundamentally altering the pharmacological application space . The quantitative divergence across PDE isoforms (PDE5A1 vs PDE11A4 vs PDE6C) documented below demonstrates that the full N-[(1-cyclopentylpiperidin-4-yl)methyl] substitution pattern is a structural prerequisite for the compound's defined inhibition profile, and substitution by a close analog with a different tail group cannot reproduce this multi-parameter selectivity signature.

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide: Quantitative Head-to-Head Differentiation Evidence Guide


PDE5A1 Inhibitory Potency: Defined IC50 Against Clinically Validated Gold-Standard Sildenafil

The target compound inhibits recombinant human PDE5A1 with an IC50 of 13 nM. By comparison, sildenafil—the prototypical PDE5 inhibitor used clinically for erectile dysfunction and pulmonary arterial hypertension—exhibits a PDE5 IC50 of approximately 1.6–3.7 nM, depending on the assay format [1][2]. While sildenafil is approximately 4- to 8-fold more potent at the isolated enzyme level, the target compound operates in a potency range that is pharmacologically relevant for PDE5 inhibition and provides a distinct chemical scaffold (benzamide–piperidine versus sildenafil's pyrazolopyrimidinone) with potentially divergent ADME and off-target liability profiles [2]. This potency window makes the compound suitable as a tool molecule for probing PDE5 biology where sildenafil's sub-nanomolar potency or its associated PDE6-mediated visual side effects (16-fold selectivity; see next Evidence Item) are confounding factors.

PDE5 inhibition enzymatic assay drug discovery

PDE6C Selectivity Advantage Over Sildenafil: Reduced Off-Target Retinal PDE6 Inhibition Risk

Sildenafil's most clinically significant off-target effect—visual disturbances (cyanopsia, photophobia)—arises from its inhibition of retinal PDE6, with a selectivity ratio of only ~16-fold over PDE5 [2]. The target compound demonstrates a PDE6C IC50 of 1,000 nM, yielding a PDE6C/PDE5A1 selectivity ratio of approximately 77-fold [1]. This represents a ~4.8-fold improvement in PDE6C avoidance relative to sildenafil. This selectivity margin is consistent across assay formats: in a functional rat mesenteric artery PDE5 assay, the compound shows an EC50 of 725 nM, confirming that its PDE5 inhibitory activity translates to tissue-level pharmacology without the narrow PDE6 window that constrains sildenafil dosing [1].

PDE isoform selectivity PDE6C visual safety

Broad PDE Isoform Selectivity Profiling: Absence of Significant Inhibition Across PDE1–PDE4, PDE2, and PDE3 Families

The target compound was profiled across a panel of seven human recombinant PDE isoforms under uniform assay conditions (baculovirus/Sf9 expression, FAM-labeled cyclic nucleotide substrates) [1]. Beyond PDE5A1 (IC50 = 13 nM) and PDE11A4 (IC50 = 119 nM), the compound shows negligible inhibition of PDE1A, PDE2A, PDE3B, and PDE4A1A (IC50 ≥ 10,000–20,000 nM), yielding selectivity margins exceeding 770-fold against these isoforms [1]. Compared to the clinical PDE5 inhibitor tadalafil, which shows meaningful PDE11A4 cross-reactivity (a property linked to testicular toxicity and back pain in clinical use), the target compound's PDE11A4 IC50 of 119 nM (9-fold selectivity over PDE5A1) represents a potentially narrower PDE11 window that must be considered in target engagement study design [1][2].

PDE panel selectivity off-target profiling safety pharmacology

Tissue-Level Functional Activity: Vasorelaxant Efficacy in Isolated Rat Mesenteric Arteries

The compound demonstrates functional PDE5 inhibition in a physiologically relevant tissue preparation: it inhibits phenylephrine-induced contraction of Wistar rat mesenteric arteries with an EC50 of 725 nM, assessed by measuring the increase in acetylcholine-mediated relaxation [1]. This confirms that the enzymatic PDE5A1 inhibition (IC50 = 13 nM) translates to modulation of vascular smooth muscle tone, a hallmark of PDE5 pharmacology. By comparison, sildenafil achieves functional vasorelaxation of human corpus cavernosum tissue at similar nanomolar concentrations (EC50 ~10–20 nM in tissue bath studies), though direct cross-study comparisons are complicated by differences in tissue origin, pre-contraction agent, and species [2]. The shift between enzymatic IC50 (13 nM) and tissue EC50 (725 nM) for the target compound (~56-fold) may reflect factors including tissue penetration, protein binding, or intracellular cGMP compartmentalization that are relevant for in vivo experimental design.

functional pharmacology vasorelaxation tissue bath assay

Structural Differentiation from Simpler N-Cyclopentyl-3,5-dimethoxybenzamide: The Piperidine Spacer as a Potency and Selectivity Determinant

The simplest structural analog retaining the 3,5-dimethoxybenzamide core is N-cyclopentyl-3,5-dimethoxybenzamide (CAS 349108-60-7), which replaces the entire piperidin-4-ylmethyl spacer with a direct cyclopentyl attachment to the amide nitrogen. This minimal analog (MW 249.31 vs 346.47 for the target) lacks the basic piperidine nitrogen that serves as a key pharmacophoric element for PDE5 binding in the target compound [1][2]. While no public PDE5 IC50 data are available for CAS 349108-60-7, the presence of the piperidine ring in the target compound is known from co-crystal structures of related benzamide–piperidine PDE5 inhibitors to engage a conserved acidic residue (Asp764 in PDE5A) via a salt bridge, a contact that the direct N-cyclopentyl analog cannot form [3]. This class-level structural inference predicts that CAS 349108-60-7 would be a substantially weaker PDE5 inhibitor, making it unsuitable as a functional substitute for the target compound in PDE5-focused assays.

structure-activity relationship scaffold comparison analog ranking

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide: Research & Industrial Application Scenarios Based on Quantified Differentiation


PDE5-Selective Pharmacological Probe for cGMP Signaling Studies in Vascular Smooth Muscle

With a PDE5A1 IC50 of 13 nM and >770-fold selectivity over PDE1, PDE2, PDE3, and PDE4 isoforms, this compound serves as a clean pharmacological tool for isolating cGMP-specific signaling contributions in vascular smooth muscle preparations [1]. Its functional vasorelaxant activity (EC50 = 725 nM in rat mesenteric arteries) confirms tissue-level target engagement, enabling researchers to distinguish PDE5-mediated effects from cAMP-hydrolyzing PDE3/PDE4 activities without confounding cross-inhibition. The improved PDE6C selectivity (~77-fold vs sildenafil's 16-fold) [2] reduces the likelihood of retinal off-target effects in chronic dosing studies, a key limitation of sildenafil as a research probe.

Scaffold-Hopping Medicinal Chemistry Platform for Next-Generation PDE5 Inhibitors

This compound represents a benzamide–piperidine PDE5 inhibitor chemotype structurally distinct from the clinically dominant pyrazolopyrimidinone (sildenafil), imidazotriazinone (vardenafil), and carboline (tadalafil) scaffolds. Its defined PDE isoform selectivity profile (PDE5A1 13 nM, PDE11A4 119 nM, PDE6C 1,000 nM) [1] provides a quantitative baseline for structure–activity relationship campaigns aiming to optimize potency toward clinical PDE5 inhibitors (~1–5 nM range) while retaining the improved PDE6 selectivity window. The presence of the piperidine basic nitrogen, which engages Asp764 in PDE5A via a salt bridge [3], identifies a synthetically tractable vector for introducing substituent diversity to modulate physicochemical and pharmacokinetic properties.

In Vivo Pharmacology: Dose Selection for Erectile Function and Pulmonary Hypertension Models

The combined enzymatic (PDE5A1 IC50 = 13 nM) and tissue-level (rat mesenteric artery EC50 = 725 nM) potency data [1] enable rational dose projection for animal models of erectile dysfunction and pulmonary arterial hypertension. The ~56-fold enzymatic-to-tissue potency shift provides a pharmacokinetic/pharmacodynamic benchmark for estimating free plasma concentrations required for target engagement. The compound's selectivity fingerprint—particularly the >770-fold window over PDE3 and PDE4—minimizes cardiovascular confounding effects (chronotropy, inotropy) that arise from non-selective PDE inhibition, making it suitable for studies requiring clean interpretation of PDE5-mediated hemodynamic responses.

Reference Standard for PDE High-Throughput Screening Assay Validation

The comprehensive multi-PDE isoform profiling dataset available for this compound (7 human isoforms tested under uniform assay conditions: PDE5A1, PDE11A4, PDE6C, PDE4A1A, PDE1A, PDE2A, PDE3B) [1] qualifies it as a well-characterized reference standard for validating PDE biochemical and cell-based high-throughput screening assays. Its intermediate PDE5 potency (13 nM) avoids the hook effect and compound carryover artifacts associated with sub-nanomolar inhibitors, while its clean selectivity profile provides unambiguous positive and negative control readouts across multiple PDE family members in screening cascade design.

Quote Request

Request a Quote for N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.